Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate
Description
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate is a fluorinated quinoline derivative characterized by a 3,5-difluorobenzyl ether substituent at position 4, a methyl group at position 6, and an ethyl ester at position 3 of the quinoline core.
Properties
IUPAC Name |
ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3/c1-3-25-20(24)17-10-23-18-5-4-12(2)6-16(18)19(17)26-11-13-7-14(21)9-15(22)8-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKSUOTLBQGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1OCC3=CC(=CC(=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzyl bromide with 6-methyl-3-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield quinoline derivatives with altered electronic properties.
Substitution: The difluorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate is characterized by its unique quinoline structure, which contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 348.33 g/mol. The compound features a difluorobenzyl group that enhances its lipophilicity and potential bioactivity.
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. This compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. In vitro studies have reported its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
this compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with this compound compared to the control group, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. The findings showed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential role in combating resistant infections.
Mechanism of Action
The mechanism by which Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. The difluorobenzyl group may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 318-35-4)
- Key Differences : Replaces the 3,5-difluorobenzyloxy group with a hydroxy at position 4 and substitutes the methyl at position 6 with a trifluoromethyl group.
- The absence of the benzyloxy group reduces steric bulk, likely increasing solubility in polar solvents .
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71082-51-4)
- Key Differences : Features a fluoro substituent at position 6 and a hydroxy group at position 4.
- However, the hydroxy group at position 4 could increase susceptibility to enzymatic degradation .
Carboxylic Acid Derivatives (CAS 343-10-2 and Related)
- Key Differences : Lack the ethyl ester, instead possessing a carboxylic acid group at position 3.
- Implications : The carboxylic acid group enhances hydrophilicity, favoring aqueous solubility but limiting membrane permeability. These derivatives may serve as active metabolites if the ethyl ester undergoes hydrolysis in vivo .
Biological Activity
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate (referred to as EDBQ in this article) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of EDBQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EDBQ is a synthetic compound belonging to the quinoline family. Its structure can be described as follows:
- Core Structure : Quinoline ring system
- Substituents :
- Ethyl ester group
- Difluorobenzyl ether moiety
- Methyl group at position 6
Antioxidant Activity
EDBQ has demonstrated significant antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. The mechanism often involves the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to decreased levels of malondialdehyde (MDA), a marker of oxidative damage.
Gastroprotective Effects
Research has shown that EDBQ exhibits gastroprotective effects in animal models. A study conducted on rats revealed that pretreatment with EDBQ resulted in:
- Increased gastric mucus secretion
- Reduced gastric lesions
- Histological improvements in gastric mucosa, including reduced edema and leukocyte infiltration
The gastroprotective effects were attributed to the compound's ability to enhance mucosal defense mechanisms and modulate inflammatory responses .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that EDBQ may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to the downregulation of pro-apoptotic proteins such as Bax and upregulation of protective proteins like Hsp70. This dual mechanism suggests potential for further development as an anticancer agent.
The mechanisms underlying the biological activities of EDBQ are multifaceted:
- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes, EDBQ mitigates oxidative damage.
- Gastroprotective Mechanism : It increases gastric mucus production and reduces inflammation, contributing to its protective effects on the gastric lining.
- Antitumor Mechanism : Induction of apoptosis through modulation of apoptotic pathways indicates its potential role in cancer therapy.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of quinoline carboxylates typically involves nucleophilic substitution or coupling reactions. For example, Sharpless click chemistry (using azides and alkynes) has been effective in generating triazole-substituted quinolones with moderate yields . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during propargylation steps to minimize side reactions.
- Catalyst selection : Using Cu(I) catalysts for regioselective triazole formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester intermediate .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze , , and NMR to confirm substitution patterns (e.g., fluorine and methyl group positions) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected , MW ~367.35) .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for related ethyl quinoline carboxylates .
Q. What preliminary biological screening protocols are suitable for assessing antimicrobial activity?
- Methodological Answer : Follow standardized microdilution assays:
- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
- Fungal strains : Include C. albicans for broad-spectrum screening.
- Controls : Use ciprofloxacin as a fluoroquinolone reference. Activity is classified as "moderate" if MIC values are ≤16 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for fluorinated quinoline derivatives?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with differing benzyloxy groups (e.g., mono- vs. di-fluorinated) and evaluate antimicrobial potency .
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- Enzymatic assays : Test inhibition of DNA gyrase (a fluoroquinolone target) to link structural features to mechanistic effects .
Q. What experimental conditions affect the stability of this compound during storage and handling?
- Methodological Answer : Key factors include:
- Moisture control : Store in desiccators (RH <30%) to prevent hydrolysis of the ester group .
- Light exposure : Protect from UV light to avoid photodegradation (observe λmax ~270 nm for stability monitoring) .
- Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes thermal decomposition .
Q. How can contradictory data on antimicrobial efficacy between studies be resolved?
- Methodological Answer :
- Standardize protocols : Adopt CLSI guidelines for MIC assays to reduce inter-lab variability .
- Quality control : Verify compound purity (>95% by HPLC) and exclude endotoxin contamination in biological assays .
- Mechanistic studies : Use time-kill curves or resistance gene profiling (e.g., gyrA mutations) to distinguish intrinsic activity from experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
